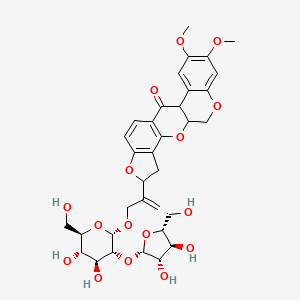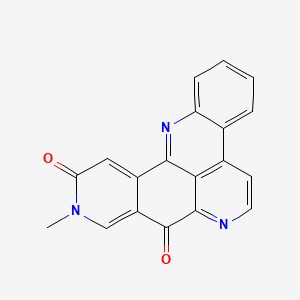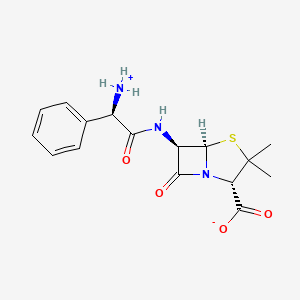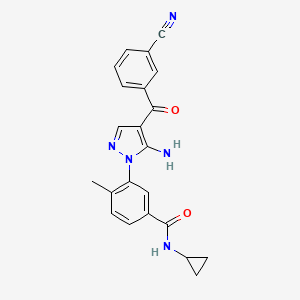
Acumapimod
Descripción general
Descripción
Acumapimod es un fármaco de molécula pequeña que funciona como un inhibidor de la quinasa de proteína de 38 activada por mitógeno (MAPK). Inicialmente fue desarrollado por Novartis Pharma AG y actualmente se encuentra en investigación por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de exacerbaciones agudas de la enfermedad pulmonar obstructiva crónica (EPOC) . El compuesto ha mostrado promesa en ensayos clínicos, demostrando reducciones significativas en las fallas del tratamiento clínico y las hospitalizaciones para pacientes con EPOC .
Aplicaciones Científicas De Investigación
Acumapimod tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto de herramienta para estudiar la vía MAPK de p38 y su papel en varios procesos celulares.
Biología: Se investiga por sus efectos sobre la producción de citoquinas inflamatorias y las vías de señalización.
Medicina: Se investiga principalmente por su potencial para tratar exacerbaciones agudas de la EPOC. .
Mecanismo De Acción
Acumapimod ejerce sus efectos inhibiendo la vía MAPK de p38, una vía de señalización clave involucrada en la regulación de las citoquinas inflamatorias. Al inhibir p38 MAPK, this compound reduce la producción de citoquinas proinflamatorias, mitigando así la inflamación y sus síntomas asociados . Los objetivos moleculares de this compound incluyen las isoformas p38α y p38β de la familia MAPK .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Acumapimod plays a significant role in biochemical reactions as it acts as an inhibitor of the p38 MAPK . This kinase is a key signaling pathway involved in the regulation of inflammatory cytokines .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a p38 MAPK inhibitor . It is suggested that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information about its effects on various types of cells and cellular processes is currently limited .
Molecular Mechanism
As a p38 MAPK inhibitor, it is likely to exert its effects at the molecular level by binding to and inhibiting this kinase, thereby affecting the regulation of inflammatory cytokines .
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and is a P-glycoprotein (P-gp) substrate . Detailed information about the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is currently limited .
Métodos De Preparación
La síntesis de acumapimod involucra varios pasos, incluyendo la formación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan completamente en la literatura pública. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran la formación de un anillo de pirazol y la posterior funcionalización para lograr la estructura molecular deseada .
Análisis De Reacciones Químicas
Acumapimod experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar grupos funcionales específicos dentro de la molécula.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los anillos aromáticos, para introducir diferentes sustituyentes.
Reactivos y condiciones comunes: Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
Acumapimod es único entre los inhibidores de p38 MAPK debido a su estructura molecular específica y propiedades farmacocinéticas. Compuestos similares incluyen:
SB203580: Otro inhibidor de p38 MAPK con una estructura química diferente y un perfil farmacológico ligeramente diferente.
VX-702: Un inhibidor de p38 MAPK que se ha investigado por su potencial en el tratamiento de enfermedades inflamatorias.
BIRB 796: Un potente inhibidor de p38 MAPK con una estructura química y un mecanismo de acción distintos.
This compound destaca por su biodisponibilidad oral y su eficacia específica en la reducción de las exacerbaciones de la EPOC, lo que lo convierte en un candidato prometedor para su posterior desarrollo .
Propiedades
IUPAC Name |
3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUSQKZDZHAAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836683-15-9 | |
| Record name | Acumapimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836683159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acumapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACUMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F16KW647L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


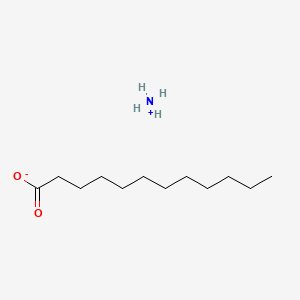
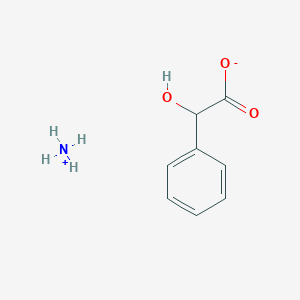
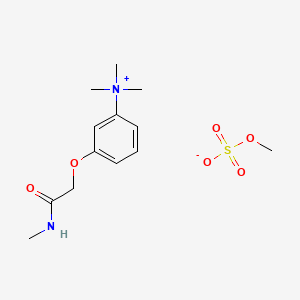
![ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide](/img/structure/B1664928.png)
![trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide](/img/structure/B1664929.png)
![trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide](/img/structure/B1664931.png)
